molecular formula C21H26N6O2S B2734510 3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013819-58-3

3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2734510
CAS No.: 1013819-58-3
M. Wt: 426.54
InChI Key: UXYWNYJORBNACD-UHFFFAOYSA-N
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Description

3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound 3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, due to its complex structure, has been the subject of various synthetic and biological studies. Research into similar compounds has shown applications in the development of drugs with hypoglycemic, anti-diabetic, anxiolytic-like activities, and potential as antimicrobial agents. These applications stem from the compound's interaction with different biological targets and receptors.

  • Hypoglycemic Activity : A study explored the synthesis and hypoglycemic activity of substituted imidazo[1,2-a]pyrazines, highlighting the compound's potential in lowering blood glucose levels in insulin-resistant models. The research pointed to the structural modifications affecting receptor binding and hypoglycemic potency, underscoring the compound's relevance in diabetes research (Meurer et al., 1992).

  • Anti-Diabetic Drugs : The synthesis of triazolo-pyridazine-6-yl-substituted piperazines evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities suggested their development as anti-diabetic medications. This study demonstrated the compound's efficacy in in silico, in nitro evaluations, and its insulinotropic activities, marking its significance in anti-diabetic drug development (Bindu et al., 2019).

  • Anxiolytic-like Activity : Research on piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives for their high affinity on the 5-HT3 receptors and high selectivity versus other 5-HT receptor subtypes has been conducted. These compounds showed nanomolar range of affinity and were characterized as partial agonists, with one exhibiting potent anxiolytic-like activity in vivo at very low doses, indicating its therapeutic potential (Rault et al., 1996).

  • Antimicrobial and Anti-inflammatory Agents : Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized and evaluated for their antimicrobial efficacies and biofilm inhibition activities. These compounds showed significant antibacterial activities and potent biofilm inhibition activities, comparing favorably with reference drugs like Ciprofloxacin, underscoring their potential as antimicrobial and anti-inflammatory agents (Mekky & Sanad, 2020).

Properties

IUPAC Name

3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-15-6-5-7-19(14-15)30(28,29)26-12-10-25(11-13-26)20-8-9-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYWNYJORBNACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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